molecular formula C13H21ClN2 B2908556 N-(2-Methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride CAS No. 1289387-80-9

N-(2-Methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride

Cat. No.: B2908556
CAS No.: 1289387-80-9
M. Wt: 240.78
InChI Key: XYZWNJWJSGOPRE-UHFFFAOYSA-N
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Description

N-(2-Methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride is an organic compound that features a benzyl group substituted with a methyl group at the second position, attached to a pyrrolidin-2-ylmethyl-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride typically involves the reaction of 2-methylbenzyl chloride with pyrrolidin-2-ylmethyl-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl chloride moiety is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(2-Methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    2-Methylbenzyl chloride: A benzyl chloride derivative with a methyl group at the second position.

    Pyrrolidine: A simple heterocyclic amine with a five-membered ring structure.

Uniqueness

N-(2-Methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern and combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]-1-pyrrolidin-2-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c1-11-5-2-3-6-12(11)9-14-10-13-7-4-8-15-13;/h2-3,5-6,13-15H,4,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZWNJWJSGOPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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